N-(2-chlorophenyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Chlorophenyl)-1-[(3-methylphenyl)methanesulfonyl]piperidine-4-carboxamide is a complex organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a piperidine ring substituted with a carboxamide group, a chlorophenyl group, and a methanesulfonyl group attached to a methylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorophenyl)-1-[(3-methylphenyl)methanesulfonyl]piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Carboxamide Group: The carboxamide group is introduced via amidation reactions, often using reagents such as carboxylic acids or their derivatives.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced through electrophilic aromatic substitution reactions.
Attachment of the Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonylation reactions, typically using methanesulfonyl chloride and a base.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the phenyl ring, forming corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-(2-Chlorophenyl)-1-[(3-methylphenyl)methanesulfonyl]piperidine-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-1-[(3-methylphenyl)methanesulfonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
- N-(4-Chlorophenyl)-1-[(3-methylphenyl)methanesulfonyl]piperidine-4-carboxamide
- N-(2-Chlorophenyl)-1-[(4-methylphenyl)methanesulfonyl]piperidine-4-carboxamide
- N-(2-Chlorophenyl)-1-[(3-methylphenyl)methanesulfonyl]piperidine-3-carboxamide
Comparison:
- Structural Differences: The position of the substituents on the phenyl rings and the piperidine ring can vary, leading to differences in chemical properties and reactivity.
- Unique Features: N-(2-chlorophenyl)-1-[(3-methylphenyl)methanesulfonyl]piperidine-4-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.
This detailed article provides a comprehensive overview of N-(2-chlorophenyl)-1-[(3-methylphenyl)methanesulfonyl]piperidine-4-carboxamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C20H23ClN2O3S |
---|---|
Molecular Weight |
406.9 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-1-[(3-methylphenyl)methylsulfonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C20H23ClN2O3S/c1-15-5-4-6-16(13-15)14-27(25,26)23-11-9-17(10-12-23)20(24)22-19-8-3-2-7-18(19)21/h2-8,13,17H,9-12,14H2,1H3,(H,22,24) |
InChI Key |
QJBCYVFGCZQAII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.